Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate
CAS No.:
Cat. No.: VC17704653
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O4 |
|---|---|
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C17H18N2O4/c1-3-22-16(20)12-9-19-10-13(17(21)23-4-2)15(12)11-7-5-6-8-14(11)18/h5-10H,3-4,18H2,1-2H3 |
| Standard InChI Key | HCFSVXFPEKWOGD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=CC(=C1C2=CC=CC=C2N)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate belongs to the class of pyridine dicarboxylate esters, which are widely utilized as intermediates in pharmaceuticals and agrochemicals. Its molecular formula is C₁₈H₁₈N₂O₄, derived from the pyridine core substituted with a 2-aminophenyl group and two ethoxycarbonyl moieties . The compound’s exact mass is 326.13 g/mol, with a calculated PSA (Polar Surface Area) of 100.78 Ų, indicating moderate polarity due to the amine and ester functionalities .
Substituent Effects on Physicochemical Properties
The 2-aminophenyl group introduces steric and electronic effects that influence reactivity. For example, the electron-donating amine at the ortho position of the phenyl ring can enhance nucleophilic aromatic substitution reactions, while the ester groups at the 3- and 5-positions create a sterically hindered environment . Comparable compounds, such as diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (PubChem CID 629929), exhibit melting points in the range of 120–150°C and logP values near 3.5, suggesting moderate hydrophobicity . These properties are critical for solubility and purification strategies.
Synthesis and Purification Strategies
Pyridine Ring Formation
The synthesis of pyridine dicarboxylates typically involves cyclization reactions. A method described in EP0564083A1 employs the reaction of α-halo-β-ketoesters with α,β-unsaturated aldehydes or ketones in the presence of ammonium salts . For diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate, a plausible route involves:
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Condensation: Reacting diethyl 2-aminomaleate with 2-ethacrolein under acidic conditions to form the pyridine core .
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Functionalization: Introducing the 2-aminophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysts .
Purification Challenges and Solutions
Purification of pyridine dicarboxylates is often complicated by residual organic impurities. As noted in EP0564083A1, silica gel chromatography is impractical for large-scale production . Instead, thin-film evaporators and distillation columns are preferred to achieve ≥90% purity . For instance, diethyl 5-ethylpyridine-2,3-dicarboxylate is purified via a two-pass distillation system, reducing impurities from >10% to <5% . Similar approaches could be adapted for the target compound.
Hydrolysis and Derivative Formation
Conversion to Dicarboxylic Acids
Hydrolysis of the ester groups in alkaline media yields the corresponding dicarboxylic acid. In EP0564083A1, diethyl 5-ethylpyridine-2,3-dicarboxylate is hydrolyzed with 25% sodium hydroxide at 55°C, followed by acidification with sulfuric acid to precipitate the diacid . For the 3,5-dicarboxylate analog, this process would require careful pH control to avoid decarboxylation.
Cyclic Anhydride Synthesis
Reaction of the diacid with alkanoic anhydrides (e.g., acetic anhydride) under anhydrous conditions forms cyclic anhydrides, key intermediates for polymers and pharmaceuticals . The patent specifies using aprotic basic amines (e.g., triethylamine) to catalyze this conversion at 10–40°C .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Pyridine dicarboxylates are precursors to bioactive molecules. For example, 5-ethyl-pyridine-2,3-dicarboxylic anhydride (derived from diethyl 5-EPDC) is used in anticonvulsants . The 2-aminophenyl group in the target compound may enable chelation with metal ions, making it valuable in antimicrobial agents or catalysts .
Material Science
The rigid pyridine core and aromatic substituents suggest utility in coordination polymers or ligands for metal-organic frameworks (MOFs). The ester groups offer sites for further functionalization, enhancing material properties .
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